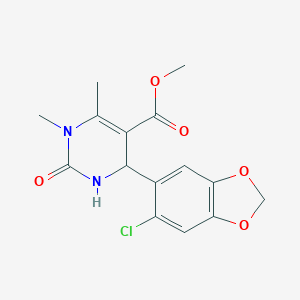![molecular formula C21H22N4O3S B308290 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308290.png)
1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound with potential applications in scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Mécanisme D'action
The mechanism of action of 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In addition, the compound has been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its broad-spectrum activity against various cancer cell lines. It also exhibits antifungal and antibacterial activity, making it a potential candidate for the treatment of infections. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.
Orientations Futures
There are several future directions for research on 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to investigate the compound's potential as a therapeutic agent for cancer and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and to identify potential targets for the compound.
Méthodes De Synthèse
The synthesis of 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multi-step process. The starting material is 2-chloro-5-methylfuran, which is reacted with sodium azide to form 2-azido-5-methylfuran. This compound is then reacted with 2-bromo-3-(butylthio)benzoic acid to yield 2-(butylsulfanyl)-5-methylfuran-3-carboxylic acid. The final product is obtained by reacting this intermediate with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and acetic anhydride.
Applications De Recherche Scientifique
1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits antifungal and antibacterial activity.
Propriétés
Formule moléculaire |
C21H22N4O3S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1-[3-butylsulfanyl-6-(5-methylfuran-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H22N4O3S/c1-4-5-12-29-21-22-19-18(23-24-21)15-8-6-7-9-16(15)25(14(3)26)20(28-19)17-11-10-13(2)27-17/h6-11,20H,4-5,12H2,1-3H3 |
Clé InChI |
LIQXVUZEWZQLQZ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C)C(=O)C)N=N1 |
SMILES canonique |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(Benzyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308207.png)
![1-{6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308208.png)
![7-Acetyl-6-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308211.png)
![10-Bromo-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308213.png)

![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B308217.png)
![3-(Allylsulfanyl)-6-[2-(benzyloxy)-5-chlorophenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308219.png)
![3-(Allylsulfanyl)-6-[2-(benzyloxy)-5-bromophenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308220.png)
![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B308223.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl acetate](/img/structure/B308224.png)
![3-[(2-fluorophenyl)methylsulfanyl]-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B308225.png)
![6-[2-(2-Furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide](/img/structure/B308226.png)
![6-(4-Chlorophenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308227.png)
![1-[3-(butylsulfanyl)-6-[5-(3-chlorophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308230.png)